Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid-d3

CAS No.:

Cat. No.: VC16672150

Molecular Formula: C29H48O4

Molecular Weight: 463.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C29H48O4 |

|---|---|

| Molecular Weight | 463.7 g/mol |

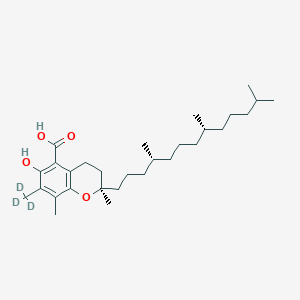

| IUPAC Name | (2R)-6-hydroxy-2,8-dimethyl-7-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromene-5-carboxylic acid |

| Standard InChI | InChI=1S/C29H48O4/c1-19(2)11-8-12-20(3)13-9-14-21(4)15-10-17-29(7)18-16-24-25(28(31)32)26(30)22(5)23(6)27(24)33-29/h19-21,30H,8-18H2,1-7H3,(H,31,32)/t20-,21-,29-/m1/s1/i5D3 |

| Standard InChI Key | SHMOVXNTBAZRNU-SFBGNULSSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])C1=C(C2=C(CC[C@@](O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C(=C1O)C(=O)O)C |

| Canonical SMILES | CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C(=O)O)C |

Introduction

Chemical Structure and Molecular Properties

Structural Features

Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid-d3 retains the core chromanol ring system of tocopherols but incorporates functional groups that enhance its reactivity and utility in research. The chroman ring features a hydroxyl group at position 6, methyl groups at positions 2 and 8, and a phytyl side chain characteristic of vitamin E derivatives. The "d3" designation denotes deuterium substitution at three hydrogen sites, typically on the methyl or methylene groups, which stabilizes the molecule against metabolic degradation without altering its biochemical activity.

Table 1: Key Structural and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₉H₄₅D₃O₄ |

| Molecular Weight | 463.7 g/mol |

| IUPAC Name | (2R)-6-hydroxy-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-5-formylchroman-5-carboxylic acid-d3 |

| Deuterium Substitution | Three hydrogen atoms replaced |

| Solubility | Lipophilic (soluble in organic solvents) |

Synthesis and Chemical Modification

Synthetic Routes

The synthesis of Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid-d3 involves multi-step modifications of delta-tocopherol. A common approach begins with the alkylation of alpha-tocopheryl derivatives using dibenzyl malonate or diethyl bromomalonate, followed by hydrolysis to introduce the carboxylic acid group. Deuterium labeling is achieved through hydrogen-deuterium exchange reactions under controlled conditions, often using deuterated solvents or catalysts .

Reaction Optimization

Key parameters influencing yield and purity include:

-

Temperature: Reactions typically proceed at 60–80°C to balance kinetics and stability.

-

Catalysts: Palladium or platinum catalysts facilitate deuterium incorporation .

-

Purification: Column chromatography and recrystallization are employed to isolate the final product.

Analytical Characterization

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are pivotal for verifying structure and isotopic purity. The ¹H-NMR spectrum shows distinct peaks for deuterium-substituted positions, while ¹³C-NMR confirms the integrity of the chroman ring. High-Resolution Mass Spectrometry (HRMS) detects the molecular ion peak at m/z 463.7, consistent with the deuterated formula .

Chromatographic Methods

Reverse-phase HPLC with UV detection (λ = 294 nm) is standard for assessing purity. Retention times are compared against non-deuterated analogs to validate isotopic labeling.

Biochemical and Industrial Applications

Metabolic Tracing

The deuterium label enables tracking of delta-tocopherol derivatives in vivo. Studies using radiolabeled or stable isotope analogs have elucidated vitamin E absorption and distribution in mammalian systems .

Analytical Standards

This compound serves as a reference material in LC-MS/MS assays for quantifying tocopherols in biological matrices, enhancing accuracy in nutritional and pharmacokinetic studies.

Table 2: Research Applications

| Application | Description |

|---|---|

| Metabolic Pathway Analysis | Tracer studies in liver and adipose tissues |

| Antioxidant Activity Assays | Quantifying radical scavenging efficiency in vitro |

| Drug Delivery Systems | Prodrug development for enhanced bioavailability |

Comparative Analysis with Other Tocopherol Derivatives

Functional Group Impact

The formyl and carboxylic acid groups enhance polarity relative to unmodified delta-tocopherol, enabling conjugation with proteins or nanoparticles for targeted delivery. In contrast, gamma-tocopherol derivatives lack these moieties, limiting their utility in synthetic chemistry.

Isotopic vs. Non-Isotopic Analogs

Deuterated versions exhibit identical antioxidant activity but slower metabolic clearance, making them preferable for long-term tracer studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume